Leonurine hydrochloride (4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride) is a major alkaloid compound primarily extracted from Leonurus japonicas Houtt (Labiatae), a plant commonly known as motherwort. [] It is often found in the form of a white powder. [] While traditionally recognized for its use in treating gynaecological conditions, recent scientific research has focused on Leonurine hydrochloride's potential therapeutic applications in various other fields due to its diverse pharmacological activities. [, , , , , , , , ] These include, but are not limited to, anti-tumor, antioxidant, anti-inflammatory, and osteoprotective effects. [, , , ]
Leonurine is sourced from several species within the Leonurus genus, which are commonly found in regions of Asia and Europe. The primary source, Leonurus artemisia, has been used in traditional medicine for its purported benefits on women's health, particularly in regulating menstrual disorders and supporting uterine health. In terms of classification, it falls under the category of alkaloids and phenolic compounds, which are known for their diverse biological activities.
The synthesis of leonurine hydrochloride has been explored through various methods:
The molecular formula for leonurine hydrochloride is . Its structure features a guanidine group linked to a phenolic backbone, contributing to its biological activity. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Leonurine hydrochloride participates in various chemical reactions that are significant for its pharmacological effects:
The mechanism by which leonurine hydrochloride exerts its effects involves several pathways:
Leonurine hydrochloride has several scientific applications:
Leonurine hydrochloride (C₁₄H₂₁N₃O₅·HCl), the stabilized salt form of the alkaloid leonurine, represents a significant advancement in developing bioactive compounds from Leonurus japonicus (Chinese Motherwort). This modification addresses inherent limitations of the native alkaloid, such as poor solubility and bioavailability, while preserving its therapeutic potential. As the principal active component of a plant used for millennia in gynecological disorders, leonurine hydrochloride now emerges as a multifunctional agent targeting cardiovascular and neurological pathologies through defined molecular mechanisms [1] [6].
Leonurus japonicus has been classified as a "top-grade" herb in Shen Nong Ben Cao Jing (circa 200 BCE) for treating "blood stasis" – a traditional concept encompassing menstrual irregularities, postpartum hemorrhage, and abdominal pain. European pharmacopeias (7th edition) later formalized its use for uterine conditions. The herb’s efficacy was attributed to over 280 secondary metabolites, with leonurine identified as the unique alkaloid responsible for uterine contraction at remarkably low concentrations (0.4 μg/mL) – a property confirmed in isolated rat uterus models in 1976 [2] [6] [9].
Early extraction methods faced challenges due to leonurine’s low abundance (0.02–0.12% in fresh plant material). Initial acidic methanol extraction (1% HCl) yielded only 50 mg/kg dried product after multi-step purification. Advances like acidic ionic liquid ultrasonic-assisted extraction improved efficiency, but chemical synthesis became essential for scalable production:
Table 1: Leonurine Production Methods
Approach | Key Steps | Output/Yield | Significance |
---|---|---|---|
Plant Extraction | Acidic methanol → alumina/Sephadex G-25 columns | 50 mg/kg dried product | First isolation (1930) |
Chemical Synthesis | DCC-catalyzed condensation | >80% | Enabled bulk production (1979) |
Hydrochloride Synthesis | 7-step reaction from trimethoxybenzoic acid | 11.67% | Improved stability & purity (2022) |
Multi-omics analyses of Leonurus japonicus (high leonurine) vs. L. sibiricus (low leonurine) revealed a species-specific pathway:
Table 2: Key Species in Leonurine Biosynthesis
Species | Leonurine Content | Key Genetic Features |
---|---|---|
Leonurus japonicus | High (0.02–0.12%) | Amplified UGT-SCPL cluster; functional SCPL |
Leonurus sibiricus | Trace levels | No UGT-SCPL amplification; nonfunctional SCPL |
Leonurine hydrochloride (SCM-198) demonstrates multi-target cardioprotection validated in ischemia-reperfusion (I/R) models:
Table 3: Cardiovascular Mechanisms of Leonurine Hydrochloride
Pathway | Molecular Targets | Functional Outcome | Experimental Evidence |
---|---|---|---|
Apoptosis Regulation | ↑Bcl-2/Bax ratio; Akt phosphorylation | Reduced cardiomyocyte death | 38% smaller infarct size in rat I/R |
Antioxidant Defense | ↑MnSOD; ↓NOX4 activity | 67% ROS reduction in cardiomyocytes | Blocked mitochondrial permeability transition |
Extracellular Matrix | ↓TGF-β/Smad3 signaling | 52% less collagen deposition | Improved ventricular compliance |
Leonurine hydrochloride crosses the blood-brain barrier in limited quantities yet exerts potent neuroprotection:
Despite promising efficacy, native leonurine has limitations:
Table 4: Key Neuroprotective Mechanisms
Disease Model | Primary Targets | Observed Effects |
---|---|---|
Cerebral Ischemia (MCAO) | Mitochondrial ROS; ATP synthase | 44% smaller infarct volume; 89% blood flow recovery |
Alzheimer’s (Aβ model) | JNK/NF-κB in microglia | >60% reduction in TNF-α/IL-6; cognitive improvement |
Leonurine hydrochloride has entered clinical trials in China for atherosclerosis. Its progression is facilitated by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: